

Amthamine's Affinity for the Histamine H2 Receptor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **amthamine** for the histamine H2 receptor. It includes a compilation of quantitative binding data, a detailed experimental protocol for a representative radioligand binding assay, and visualizations of the associated signaling pathway and experimental workflow.

Core Data: Amthamine-H2 Receptor Binding Affinity

Amthamine is a potent and selective agonist for the histamine H2 receptor.[1] Its binding affinity has been characterized across different species and experimental systems. The following table summarizes key quantitative data, distinguishing between direct binding assays (Ki, Kd) and functional assays (pD2, EC50, IC50).



Parameter	Value	Species	Assay System	Reference
pKi	5.2	Human	Displacement of [1251]iodoaminop otentidine from CHO cells expressing the human H2 receptor	[2]
Ki	6309.57 nM	Human	Calculated from pKi	[2]
pKd	4.94	Rat	Radioligand binding with [125I]iodoaminop otentidine in CHO cells	[2]
Kd	11481.54 nM	Rat	Calculated from pKd	[2]
pD2	6.21	Guinea Pig	Functional assay on the isolated right atrium	
EC50	18.9 μΜ	Rat	Functional assay on the isolated gastric fundus	_
IC50	1.8 x 10 ⁻⁸ M	Human	Inhibition of SAC-induced p40 production in whole blood	
IC50	1.4 x 10 ⁻⁸ M	Human	Inhibition of SAC-induced p70 production in whole blood	- -



			Inhibition of
IC50	0.4 μΜ	Human	eosinophil
			degranulation

Experimental Protocols: Radioligand Binding Assay

The determination of **amthamine**'s binding affinity for the H2 receptor is commonly achieved through competitive radioligand binding assays. This section outlines a representative protocol.

Objective:

To determine the binding affinity (Ki) of **amthamine** for the histamine H2 receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human or other species' histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A high-affinity H2 receptor antagonist, such as [³H]tiotidine or [¹²⁵I]iodoaminopotentidine.
- Competitor: Amthamine.
- Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 μM tiotidine or ranitidine).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
- Scintillation Fluid and Counter.

Procedure:

Membrane Preparation:



- Culture cells expressing the H2 receptor to an appropriate density.
- Harvest the cells and homogenize them in ice-cold buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend it in binding buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Assay Setup (in a 96-well plate):
 - Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the cell membrane suspension to designated wells.
 - Non-specific Binding: Add binding buffer, the radioligand, the cell membrane suspension, and a high concentration of the non-specific binding control to designated wells.
 - Competition Binding: Add binding buffer, the radioligand, the cell membrane suspension,
 and serial dilutions of amthamine to the remaining wells.

Incubation:

 Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

Termination and Filtration:

- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

Quantification:

 Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.



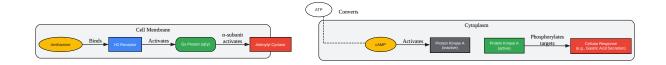
Data Analysis:

- Calculate Specific Binding:
 - Specific Binding = Total Binding Non-specific Binding.
- Generate Competition Curve:
 - Plot the percentage of specific binding against the logarithm of the amthamine concentration.
- Determine IC50:
 - From the competition curve, determine the concentration of amthamine that inhibits 50% of the specific radioligand binding (the IC50 value).
- Calculate Ki:
 - Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + ([L]/Kd))
 - Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).





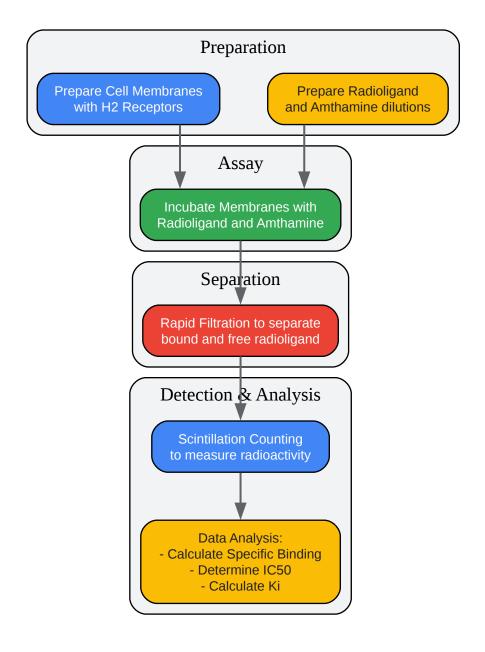
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Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like **amthamine**.





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Caption: Workflow of a competitive radioligand binding assay.

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